REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([CH:10]([NH:11][C:12](=[O:13])[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1)[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)=[O:27].[CH3:30][OH:31].[Na+:29].[OH-:28].[OH2:32]>>[O:8]=[C:9]([CH:10]([NH:11][C:12](=[O:13])[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1)[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[OH:27]
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Name
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O=C(OCc1ccccc1)C(Cc1ccccc1)NC(=O)N1CCSCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)C(Cc1ccccc1)NC(=O)N1CCSCC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cc1ccccc1)NC(=O)N1CCSCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([CH:10]([NH:11][C:12](=[O:13])[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1)[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)=[O:27].[CH3:30][OH:31].[Na+:29].[OH-:28].[OH2:32]>>[O:8]=[C:9]([CH:10]([NH:11][C:12](=[O:13])[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1)[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[OH:27]
|
Name
|
O=C(OCc1ccccc1)C(Cc1ccccc1)NC(=O)N1CCSCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)C(Cc1ccccc1)NC(=O)N1CCSCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cc1ccccc1)NC(=O)N1CCSCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |